1,1,2-Trimethylcyclopentane

描述

Contextualization within Cycloalkane Chemistry

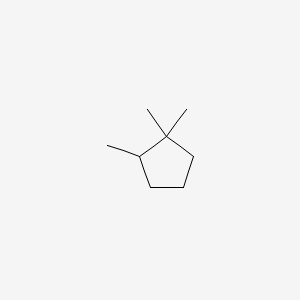

1,1,2-Trimethylcyclopentane is a saturated alicyclic hydrocarbon, meaning its carbon atoms are joined in a ring by single bonds. wikipedia.org It belongs to the family of cycloalkanes, which are fundamental structures in organic chemistry. Its chemical formula is C8H16, and its structure consists of a central cyclopentane (B165970) ring to which three methyl (–CH3) groups are attached. nih.gov Two methyl groups are bonded to the first carbon atom (C1), and one is bonded to the adjacent second carbon atom (C2).

Significance in Hydrocarbon Research

This compound and its isomers are significant components of petroleum feedstocks and refined products like gasoline. semanticscholar.org Consequently, they are important subjects in petrochemistry and combustion science. The study of such compounds helps in understanding the complex composition of fuels and their behavior during combustion in engines. sae.org

Research has shown that alkylcyclopentanes are one of the homologous hydrocarbon series found in the high molecular weight fractions of crude oils, which can influence physical properties like pour point. geoscienceworld.orgresearchgate.net Furthermore, specific isomers of trimethylcyclopentane have been utilized as chemical markers in environmental science. For instance, the ratio of 1,2,4-trimethylcyclopentane (B14176915) to 1,2,3-trimethylcyclopentane (B43311) has been proposed as a tool to identify the sources of subsurface petroleum hydrocarbon contamination, as these isomers exhibit similar volatility and solubility but can vary in proportion between different petroleum products. The presence of 1,2,3-trimethylcyclopentane, a related isomer, has been noted in the exhaust from gasoline and liquefied petroleum gas (LPG), highlighting its relevance to air quality and pollution studies. wikipedia.org

Historical Development of Research on Trimethylcyclopentanes

Systematic research into alkyl-substituted cycloalkanes, including trimethylcyclopentanes, gained significant momentum in the mid-20th century. A pivotal initiative was the American Petroleum Institute (API) Research Project 45 (APIRP-45), which began in 1938. astm.org This project aimed to synthesize, purify, and characterize a wide range of hydrocarbons to build a foundational knowledge base for gasoline technology. sae.orgastm.org The project's objectives included the synthesis of hydrocarbons, measurement of their physical and thermal properties, and engine combustion studies. astm.org

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16 | nih.gov |

| Molecular Weight | 112.21 g/mol | nih.gov |

| CAS Number | 4259-00-1 | nih.gov |

| Boiling Point | 111.2 - 114.0 °C | lookchem.comthegoodscentscompany.com |

| Melting Point | -21.64 to -22 °C | lookchem.comstenutz.eu |

| Density | 0.762 - 0.771 g/cm³ | lookchem.comstenutz.eu |

| Refractive Index | 1.4205 - 1.423 | lookchem.comstenutz.eu |

| Flash Point | 6.4 °C | lookchem.com |

| Synonyms | Camphocean | nih.govchemeo.com |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4259-00-1 |

|---|---|

分子式 |

C8H16 |

分子量 |

112.21 g/mol |

IUPAC 名称 |

1,1,2-trimethylcyclopentane |

InChI |

InChI=1S/C8H16/c1-7-5-4-6-8(7,2)3/h7H,4-6H2,1-3H3 |

InChI 键 |

WINCSBAYCULVDU-UHFFFAOYSA-N |

SMILES |

CC1CCCC1(C)C |

规范 SMILES |

CC1CCCC1(C)C |

其他CAS编号 |

30498-64-7 |

产品来源 |

United States |

Stereochemistry and Isomerism of 1,1,2 Trimethylcyclopentane

Structural Isomers of Trimethylcyclopentanes

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. In the case of trimethylcyclopentanes, the molecular formula is C₈H₁₆. ualberta.ca The positioning of the three methyl groups on the cyclopentane (B165970) ring gives rise to several structural isomers, including 1,1,2-trimethylcyclopentane, 1,1,3-trimethylcyclopentane (B1620192), 1,2,3-trimethylcyclopentane (B43311), and 1,2,4-trimethylcyclopentane (B14176915). ualberta.caualberta.ca

1,1,3-Trimethylcyclopentane is a structural isomer of this compound. ualberta.canih.gov In 1,1,3-trimethylcyclopentane, two methyl groups are attached to the first carbon atom, and the third methyl group is on the third carbon atom of the cyclopentane ring. nih.gov This differs from the 1,1,2 arrangement where the third methyl group is on an adjacent carbon to the geminal dimethyl group. nih.gov This variation in methyl group placement influences the molecules' symmetry and physical properties. While this compound possesses a chiral center at the second carbon, 1,1,3-trimethylcyclopentane has a chiral center at the third carbon atom. brainly.comchemspider.com

Table 1: Comparison of this compound and 1,1,3-Trimethylcyclopentane

| Property | This compound | 1,1,3-Trimethylcyclopentane |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molar Mass | 112.21 g/mol | 112.21 g/mol |

| IUPAC Name | This compound | 1,1,3-trimethylcyclopentane |

| CAS Number | 4259-00-1 | 4516-69-2 |

Data sourced from multiple references nih.govnih.govchemicalbook.com.

1,2,3-Trimethylcyclopentane is another structural isomer where the three methyl groups are located on adjacent carbon atoms of the cyclopentane ring. nih.gov This arrangement allows for a greater number of stereoisomers compared to this compound due to the presence of three chiral centers. wordpress.comcymitquimica.com The physical properties, such as boiling point and density, differ between these isomers due to variations in molecular shape and intermolecular forces. wikipedia.org The proximity of the methyl groups in 1,2,3-trimethylcyclopentane can lead to increased steric strain compared to the more separated arrangement in this compound. wikipedia.org

Table 2: Comparison of this compound and 1,2,3-Trimethylcyclopentane

| Property | This compound | 1,2,3-Trimethylcyclopentane |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molar Mass | 112.21 g/mol | 112.21 g/mol |

| IUPAC Name | This compound | 1,2,3-trimethylcyclopentane |

| CAS Number | 4259-00-1 | 2613-69-6 |

Data sourced from multiple references nih.govnih.govscbt.com.

In 1,2,4-trimethylcyclopentane, the methyl groups are positioned at the first, second, and fourth carbons of the cyclopentane ring. nih.gov This isomer also has three stereocenters, leading to several possible stereoisomers. ontosight.ai The spatial arrangement of the methyl groups in 1,2,4-trimethylcyclopentane results in different molecular conformations and, consequently, distinct physical and spectroscopic properties when compared to this compound.

Table 3: Comparison of this compound and 1,2,4-Trimethylcyclopentane

| Property | This compound | 1,2,4-Trimethylcyclopentane |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molar Mass | 112.21 g/mol | 112.21 g/mol |

| IUPAC Name | This compound | 1,2,4-trimethylcyclopentane |

| CAS Number | 4259-00-1 | 2815-58-9 |

Stereoisomeric Forms of this compound

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

This compound has one stereogenic center at the C2 position, which means it can exist as a pair of enantiomers: (R)-1,1,2-trimethylcyclopentane and (S)-1,1,2-trimethylcyclopentane. brainly.comnih.gov Enantiomers are non-superimposable mirror images of each other. ualberta.ca

When considering other trimethylcyclopentane isomers with multiple chiral centers, such as 1,2,3-trimethylcyclopentane and 1,2,4-trimethylcyclopentane, the possibility of diastereomers arises. chegg.comchegg.com Diastereomers are stereoisomers that are not mirror images of one another. ualberta.ca For instance, the various cis and trans isomers of 1,2,3-trimethylcyclopentane are diastereomers of each other. nist.govnist.gov Some of these diastereomers are chiral and exist as enantiomeric pairs, while others may be meso compounds. wordpress.com

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The key to the chirality of this compound is the presence of a single stereogenic (or chiral) center. brainly.comchegg.com A stereogenic center is a carbon atom that is bonded to four different groups. chegg.com In this compound, the carbon atom at position 2 is bonded to a hydrogen atom, a methyl group, the C1 carbon atom (which has two methyl groups attached), and the C3 carbon atom of the ring. These four groups are all different, making the C2 carbon a stereogenic center. brainly.com The presence of this single chiral center means that the molecule is chiral and can exist as two enantiomers, (R) and (S). nih.govchegg.com

Conformational Analysis of the Cyclopentane Ring System

Ring Conformations and Energy Minima

For an unsubstituted cyclopentane ring, the conformational energy landscape is quite flat, with two primary low-energy conformations representing energy minima: the "envelope" and the "half-chair". stackexchange.comfiveable.me

The envelope conformation features four of the carbon atoms lying in a single plane, with the fifth carbon atom puckered out of that plane, resembling an open envelope with its flap up. libretexts.org This conformation has C_s symmetry. While it relieves some torsional strain, eclipsing interactions still exist along the "bottom" of the envelope. libretexts.org

The half-chair conformation , which has C_2 symmetry, involves three carbon atoms being coplanar, with one of the remaining two carbons positioned above the plane and the other below it. oxfordreference.com

The energy difference between these two conformations in unsubstituted cyclopentane is minimal, with the envelope conformation being slightly more stable by approximately 0.5 kcal/mol. stackexchange.com The planar conformation represents a high-energy barrier to this interconversion process, estimated to be about 5 to 10 kcal/mol higher in energy than the puckered forms. libretexts.orgstackexchange.com Due to this low energy barrier between the puckered forms, cyclopentane rapidly interconverts between them at room temperature. dalalinstitute.com

Table 1: Comparison of Cyclopentane Ring Conformations

| Conformation | Description | Symmetry | Relative Energy (Unsubstituted) | Key Strain Feature |

|---|---|---|---|---|

| Envelope | Four carbon atoms are coplanar; one is out of the plane. libretexts.orgoxfordreference.com | C_s | Lowest energy minimum ( |

Eclipsing interactions remain on the planar portion. libretexts.org |

| Half-Chair | Three carbon atoms are coplanar; one is above and one is below the plane. oxfordreference.com | C_2 | Slightly higher energy than envelope (+0.5 kcal/mol). stackexchange.com | Torsional strain is further reduced compared to the envelope. |

| Planar | All five carbon atoms lie in the same plane. | D_5h | High-energy transition state (~+5-10 kcal/mol). libretexts.orgstackexchange.com | Maximum torsional strain due to all C-H bonds being eclipsed. libretexts.orgcam.ac.uk |

Influence of Methyl Substituents on Conformation

The introduction of substituents, such as the three methyl groups in this compound, significantly alters the conformational landscape of the cyclopentane ring. The molecule now seeks a conformation that minimizes not only torsional and angle strain but also steric strain arising from interactions between the bulky methyl groups. stackexchange.com

In this compound, the key steric interactions to consider are:

Gem-dimethyl interaction: The two methyl groups on C1 are sterically demanding.

Vicinal methyl interaction: The interaction between the methyl group on C2 and one of the methyl groups on C1.

1,3-diaxial-like interactions: Repulsive interactions between a pseudo-axial methyl group and other pseudo-axial hydrogens on the ring.

The presence of these substituents creates a more pronounced energy difference between possible conformations, meaning the molecule will preferentially adopt one or a few low-energy conformations rather than undergoing free pseudorotation. stackexchange.com The carbon at position C2 is a stereocenter, meaning the molecule exists as (R) and (S) enantiomers. brainly.comnih.gov The ring will pucker in a way that places the maximum number of bulky methyl groups in pseudo-equatorial positions, which are less sterically hindered than pseudo-axial positions. oxfordreference.com

The most stable conformation will likely be an envelope or half-chair that minimizes the steric clashes. For instance, in an envelope conformation, having C2 at the flap position might allow its methyl group to adopt a pseudo-equatorial orientation, but this could increase interactions with the C1 methyls. Conversely, placing a carbon atom further from the substituents (e.g., C4) at the flap position might better accommodate the strain. The precise minimum energy conformation is a delicate balance of these competing steric and torsional strains.

Table 2: Analysis of Potential Steric Interactions in this compound

| Interaction Type | Description | Consequence for Conformation |

|---|---|---|

| Gauche Interaction | Between the C2-methyl group and a C1-methyl group. | Inherent strain due to the 1,2-substitution pattern. The ring will pucker to increase the dihedral angle between these groups. |

| 1,3-Diaxial-like Strain | Repulsion between a pseudo-axial methyl group and pseudo-axial hydrogens. | Conformations with methyl groups in pseudo-axial positions are highly destabilized. The ring will preferentially adopt a pucker that places methyls in pseudo-equatorial positions. fiveable.me |

| Gem-Dimethyl Strain | Repulsion between the two methyl groups on C1. | This interaction slightly widens the C2-C1-C5 bond angle to relieve strain. |

Advanced Synthetic Methodologies for 1,1,2 Trimethylcyclopentane and Its Derivatives

Strategies for Cyclopentane (B165970) Ring Formation

The construction of the cyclopentane core is the foundational step in the synthesis of 1,1,2-trimethylcyclopentane. Various advanced methodologies have been developed to achieve this, often focusing on efficiency and control over the ring structure.

Catalytic Cyclization Approaches

Catalytic cyclization represents a powerful strategy for forming cyclic organic compounds from acyclic precursors. These methods often employ metal or acid catalysts to facilitate the ring-closing reaction, providing an efficient route to the cyclopentane skeleton.

One prominent method is the acid-catalyzed cyclization of linear alkanes or alkenes. For instance, linear C8 alkenes can undergo intramolecular cyclization to form trimethylcyclopentane isomers. Brønsted acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can catalyze the formation of a cyclic carbocation intermediate, which then rearranges through hydride and methyl shifts to form the stable cyclopentane ring. Another approach involves the catalytic hydrogenation of unsaturated precursors, such as trimethylcyclopentadiene, using transition metal catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure to saturate the double bonds and yield the cyclopentane derivative.

These cyclization reactions are pivotal in industrial processes, particularly in the production of high-octane gasoline components where branched alkanes are desired. acs.orgnih.gov The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired cyclic products and minimize competing reactions like cracking.

Grignard Reactions in Ring Synthesis

Grignard reagents, organomagnesium halides (R-MgX), are exceptionally versatile in organic synthesis for forming carbon-carbon bonds. numberanalytics.com While commonly used for adding alkyl groups to existing rings, they can also be instrumental in the primary synthesis of the cyclopentane ring itself.

One strategy involves the use of di-Grignard reagents (bis-Grignard reagents) derived from dihaloalkanes. For example, reacting a 1,5-dihalopentane derivative with magnesium metal creates a dimetallic species that can then react intramolecularly or with a suitable electrophile to close the ring. A more direct approach involves the reaction of a Grignard reagent with a precursor that can undergo subsequent cyclization. For example, the addition of a Grignard reagent to an unsaturated ester can be followed by an intramolecular Michael addition to form the cyclopentane ring.

A notable method for creating cyclopentane rings involves the reaction of 3-halo organocuprates or Grignard reagents in a Michael addition followed by an enolate alkylation. baranlab.org For instance, reacting a suitable Grignard reagent like vinylmagnesium bromide with a precursor can initiate a sequence leading to the trimethylcyclopentane framework. iisc.ac.in These methods offer a high degree of control and are valuable for constructing complex cyclopentane-containing natural products. baranlab.org

Regioselective and Stereoselective Methylation Techniques

Once the cyclopentane ring is formed, the precise introduction of methyl groups at the 1,1, and 2 positions is required. This demands high control over regioselectivity (which position reacts) and, for chiral derivatives, stereoselectivity (the spatial arrangement of the new groups).

Alkylation of Cyclopentane Precursors

The alkylation of cyclopentane or its derivatives is a direct method for introducing methyl groups. This typically involves reacting a cyclopentane precursor, such as cyclopentanone (B42830) or cyclopentene (B43876), with a methylating agent. Common methylating agents include methyl halides (e.g., methyl iodide, methyl chloride) or dimethyl sulfate. acs.org

The reaction often proceeds via the formation of an enolate from a cyclopentanone precursor, which then acts as a nucleophile to attack the methylating agent. acs.orgoregonstate.edu To achieve the 1,1,2-trimethyl substitution pattern, a stepwise approach is necessary. For example, cyclopentanone can be first methylated at the C2 position. Subsequent methylation under conditions that favor gem-dimethylation at the adjacent carbon is challenging and requires careful selection of reagents and reaction conditions to manage the formation of various regioisomers. Stereoselective alkylation from a less hindered convex face of a bicyclic precursor has been shown to be an effective strategy for controlling the stereochemistry of the introduced methyl groups. beilstein-journals.org

Role of Lewis Acid Catalysts (e.g., AlCl₃, BF₃)

Lewis acids play a critical role as catalysts in many alkylation reactions, most notably in Friedel-Crafts alkylation. masterorganicchemistry.com Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) function by accepting an electron pair from the alkylating agent, typically an alkyl halide. fiveable.mewikipedia.org This interaction polarizes the carbon-halogen bond, making the halogen a better leaving group and generating a highly electrophilic carbocation or a carbocation-like species. masterorganicchemistry.com

This reactive electrophile is then attacked by the nucleophilic cyclopentane precursor. For example, in the alkylation of cyclopentane with methyl chloride, AlCl₃ facilitates the formation of a methyl carbocation that then attacks the cyclopentane ring.

Table 1: Influence of Lewis Acid Catalysts on Alkylation

| Methylating Agent | Catalyst | Temperature (°C) | Yield (%)* | Selectivity (%)* |

|---|---|---|---|---|

| CH₃Cl | AlCl₃ | 80 | 68 | 82 |

| CH₃Br | BF₃ | 100 | 72 | 78 |

*Data presented is for the synthesis of 1,2,3-trimethylcyclopentane (B43311) and serves as an illustrative example of catalyst performance.

A significant challenge with these powerful catalysts is controlling the reaction to avoid polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers. masterorganicchemistry.com The formation of more stable secondary or tertiary carbocations can lead to the migration of methyl groups, complicating the synthesis of the specific this compound isomer. The choice of solvent and temperature is crucial; non-polar solvents often favor the desired alkylation by stabilizing the transition state.

Zeolite Catalysts in Alkylation Processes

Zeolites are microporous, crystalline aluminosilicates that serve as highly effective solid acid catalysts in various hydrocarbon transformations, including alkylation. nih.govsels-group.eu Their well-defined pore structure and strong acidic sites (both Brønsted and Lewis types) enable shape-selective catalysis, offering a higher degree of control over product distribution compared to traditional Lewis acids. d-nb.infomdpi.commdpi.com

In the context of synthesizing trimethylcyclopentanes, zeolites like H-ZSM-5 can enhance regioselectivity. The confined environment within the zeolite pores can constrain the geometry of the transition state, favoring the formation of specific isomers and suppressing unwanted side reactions like methyl group migration. sels-group.eu Large-pore zeolites are generally active alkylation catalysts, producing product distributions similar to those from liquid acids. d-nb.info

The catalytic activity of zeolites is influenced by the density and strength of their acid sites, which can be tailored during synthesis or through post-synthetic modifications. mdpi.com While zeolites offer advantages in selectivity and reusability, a major challenge is catalyst deactivation due to coke formation, where carbonaceous deposits block the active sites and pores. sels-group.eud-nb.info Research continues to focus on developing more robust and deactivation-resistant zeolite catalysts for industrial alkylation processes. d-nb.info

Intramolecular Carbene/Carbenoid Insertions for Ring Construction

The construction of the this compound ring system can be efficiently achieved through intramolecular C-H insertion reactions involving carbenes or carbenoids. This methodology provides a powerful tool for the formation of five-membered rings, a common structural motif in various natural products.

A notable application of this strategy is the synthesis of the 1-aryl-1,2,2-trimethylcyclopentane skeleton, which is a core structure in cuparenoid sesquiterpenes. researchgate.netrsc.org This is accomplished via the intramolecular insertion of a ketocarbene into a benzylic C-H bond. researchgate.netrsc.org

The general approach involves the preparation of a 5-aryl-1-diazo-4,4-dimethyl-hexan-2-one precursor. Upon decomposition of the diazo compound, typically initiated by heat or a transition metal catalyst, a highly reactive ketocarbene intermediate is generated. This intermediate then undergoes an intramolecular C-H insertion reaction at the benzylic position (C5) to form the desired five-membered ring, yielding the 1-aryl-1,2,2-trimethylcyclopentane framework. researchgate.netrsc.org

A specific example of this methodology is the synthesis of β-cuparenone (3,4,4-trimethyl-3-p-tolylcyclopentanone). researchgate.netrsc.org This synthesis validates the efficacy of the intramolecular ketocarbene insertion pathway for constructing sterically congested cyclopentane rings. researchgate.netrsc.orgresearchgate.net The reaction proceeds by forming the carbon skeleton of many cuparenoids through this key ring-closing step. researchgate.netrsc.org

| Precursor | Reaction Type | Key Intermediate | Product Skeleton | Example Product |

| 5-aryl-1-diazo-4,4-dimethyl-hexan-2-one researchgate.netrsc.org | Intramolecular C-H Insertion researchgate.netrsc.org | Ketocarbene researchgate.netrsc.org | 1-aryl-1,2,2-trimethylcyclopentane researchgate.netrsc.org | β-Cuparenone researchgate.netrsc.org |

Derivatization of this compound Skeleton

The this compound scaffold, once constructed, serves as a versatile platform for the synthesis of a wide array of derivatives. These derivatization reactions often leverage the functional groups introduced during the initial ring formation or installed in subsequent steps.

Camphoric acid, or (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a key derivative of the this compound skeleton and a valuable chiral building block in organic synthesis. bsuedu.ru It can be synthesized through the oxidation of naturally occurring camphor (B46023) or via synthetic routes starting from α-pinene. researchgate.netgoogle.com One method involves the isomerization and hydrochlorination of α-pinene to yield 2-chlorobornane, followed by dehydrochlorination to produce camphene (B42988) (incorrectly named norbornene in the patent abstract), which is then oxidized with potassium permanganate (B83412) in the presence of acetic anhydride (B1165640) to give camphoric anhydride. google.com

Further derivatization of camphoric acid opens access to a variety of aminated and carboxylated compounds. A significant example is the synthesis of (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine. thieme-connect.de This diamine can be prepared from camphoric acid. unibo.it The synthesis of new asymmetric carbene ligands has been achieved starting from this diamine. thieme-connect.de The process involves a regioselective arylation of the less hindered primary amine group via a Buchwald-Hartwig amination, followed by treatment with trimethyl orthoformate and a benzylic halide. thieme-connect.de The resulting chiral nickel(II) complex, [Ni(L)2]Cl2·2H2O where L is D-(+)-1,2,2-trimethylcyclopentane-1,3-diamine, has been synthesized and characterized, revealing a square planar coordination geometry for the nickel(II) center. researchgate.net

| Starting Material | Reagents/Reaction Type | Product |

| Camphoric acid | - | (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine thieme-connect.deunibo.it |

| (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine | 1. Buchwald-Hartwig amination2. Trimethyl orthoformate3. Benzylic halide | Asymmetric carbene ligands thieme-connect.de |

| D-(+)-1,2,2-trimethylcyclopentane-1,3-diamine | NiCl2·6H2O | [Ni(L)2]Cl2·2H2O researchgate.net |

Camphoric anhydride, readily prepared from camphoric acid, is a useful intermediate for creating more complex molecules. bsuedu.runih.gov It can react with various binucleophiles, which are molecules containing two nucleophilic centers. The reaction of camphoric anhydride with binucleophiles like 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones in acetic acid leads to the formation of 1,2,2-trimethyl-3-(3-R-2-oxo-2H- researchgate.netunibo.itCurrent time information in Bangalore, IN.triazino[2,3-c]quinazolin-6-yl)cyclopentane-1-carboxylic acids. researchgate.net The reaction conditions, such as temperature, can influence the outcome when using non-symmetric anhydrides, allowing for the selective formation of a single product. mphu.edu.ua For instance, reacting camphoric anhydride with o-phenylenediamine (B120857) can yield 3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid. nih.gov The synthesis is carried out by heating the reactants in a mixture of toluene (B28343) and dimethylformamide. nih.gov

The this compound framework can be incorporated into various heterocyclic systems, leading to compounds with potential biological activities. The synthesis of derivatives containing a 1,3,4-oxadiazole (B1194373) ring has been explored starting from camphoric acid. thepharmajournal.com This involves the acylation of aromatic acid hydrazides to form N'-aroylhydrazides of (±)-camphoric acid. thepharmajournal.com However, attempts to dehydrate these hydrazides resulted in the formation of an imide cycle rather than the desired oxadiazole. thepharmajournal.com The target 1,3,4-oxadiazoles were successfully obtained from N'-aroylhydrazides of (±)-cis-3-dichloromethyl-1,2,2-trimethylcyclopentanecarboxylic acid. thepharmajournal.com

Furthermore, a range of nitrogen-containing heterocyclic derivatives of (+)-camphoric acid have been synthesized and studied. researchgate.net These syntheses can lead to the formation of complex structures with potential applications in medicinal chemistry. uran.ru For example, the reaction of camphoric anhydride with o-phenylenediamine results in the formation of a benzimidazole (B57391) derivative, specifically (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid. bsuedu.runih.gov

| This compound Precursor | Reagent/Reaction | Heterocyclic Moiety |

| (±)-cis-3-dichloromethyl-1,2,2-trimethylcyclopentanecarboxylic acid | N'-aroylhydrazides, dehydration | 1,3,4-Oxadiazole thepharmajournal.com |

| (+)-Camphoric acid | Various nitrogen-containing reagents | Various N-heterocycles researchgate.net |

| Camphoric anhydride | o-phenylenediamine | Benzimidazole bsuedu.runih.gov |

Ring Enlargement Reactions to Form Cyclohexane (B81311) Derivatives

Beyond functionalization, the cyclopentane ring of this compound derivatives can undergo ring enlargement reactions to produce six-membered rings. This transformation provides access to chiral cyclohexane derivatives, which are also valuable building blocks in organic synthesis. researchgate.net While ring expansion is a known reaction for cycloalkanes, developing stereocontrolled methods is a significant synthetic challenge. fiveable.me

A notable example is the synthesis of a chiral 1,1,3-trimethylcyclohexane (B1585257) derivative from a this compound precursor derived from d-camphor. researchgate.net This conversion pathway involves a novel ring enlargement reaction, highlighting an advanced application of camphor as a chiral starting material for synthesizing different ring systems. researchgate.net Such scaffold remodeling strategies are powerful tools for accessing diverse carboskeletons from a single chiral pool terpene. escholarship.org

Reactivity and Reaction Mechanisms

Oxidation Pathways

Oxidation reactions of 1,1,2-trimethylcyclopentane typically involve the conversion of C-H bonds into C-O bonds, potentially leading to ring cleavage under harsh conditions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are capable of oxidizing alkanes. For this compound, the most susceptible position for oxidation is the tertiary carbon atom (C2) due to the lower bond dissociation energy of the tertiary C-H bond compared to the primary and secondary C-H bonds.

The reaction with hot, acidic potassium permanganate would be expected to oxidize the tertiary C-H at the C2 position to a hydroxyl group, forming 1,1,2-trimethylcyclopentan-2-ol. However, given the strength of these oxidants, further oxidation is highly probable. The secondary alcohol formed could be further oxidized to a ketone, yielding 1,1-dimethyl-2-acetylcyclopentane if the ring were to cleave, or more complex carboxylic acids with ring-opening under forcing conditions.

Similarly, oxidation with chromic acid, often generated in situ from chromium trioxide (CrO₃) or a dichromate salt in the presence of acid, would also target the tertiary C-H bond. The expected initial product is the corresponding tertiary alcohol. Due to the stability of tertiary alcohols to further oxidation under non-cleavage conditions, this might be the final product, though rearrangement or elimination could occur under acidic conditions.

Table 1: Predicted Products of Stoichiometric Oxidation

| Oxidizing Agent | Target Site | Predicted Initial Product | Predicted Final Product (Harsh Conditions) |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Tertiary C-H (at C2) | 1,1,2-Trimethylcyclopentan-2-ol | Ring-opened carboxylic acids |

Oxidative cleavage of the cyclopentane (B165970) ring in this compound requires breaking strong C-C bonds and typically necessitates harsh reaction conditions or a preceding functionalization step. A common method for oxidative cleavage of cyclic systems is ozonolysis, which targets carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org While this compound itself is saturated and thus unreactive towards ozone, its unsaturated analogue, for instance, 1,2,3-trimethylcyclopentene (B13819373), would undergo ozonolysis.

If 1,2,3-trimethylcyclopentene is treated with ozone followed by a reductive workup (e.g., with dimethyl sulfide), the double bond is cleaved to yield a dicarbonyl compound. Specifically, the cleavage of the C1=C2 bond would result in the formation of a keto-aldehyde. This type of reaction is crucial for structural elucidation in organic chemistry. core.ac.ukresearchgate.net A patent also suggests the use of ozone for oxidation processes involving related structures. google.com

Reduction Reactions

As a saturated alkane, this compound is already in a reduced state and is therefore unreactive towards typical reducing agents. Reduction reactions are more relevant to unsaturated precursors of this compound.

Catalytic hydrogenation is the reverse of dehydrogenation and is a fundamental process for converting alkenes into alkanes. wikipedia.org182.160.97 An unsaturated precursor like 1,1,2-trimethylcyclopentene can be readily reduced to this compound. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

The process is typically heterogeneous, occurring on the surface of a solid catalyst. Common catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). The reaction is generally highly efficient, proceeding at room temperature and moderate pressure to give the corresponding alkane in high yield.

Table 2: Catalytic Hydrogenation of an Unsaturated Precursor

| Precursor | Reagents | Catalyst | Product |

|---|

The stereochemistry of catalytic hydrogenation is typically syn-addition, meaning both hydrogen atoms add to the same face of the double bond. For a precursor like 1,1,2-trimethylcyclopentene, the hydrogen atoms would add from the less sterically hindered face of the cyclopentene (B43876) ring. The bulky gem-dimethyl group at the C1 position and the methyl group at the C2 position would direct the approach of the catalyst and hydrogen to the opposite face, influencing the stereochemistry of the resulting saturated ring.

Studies on related chiral compounds, such as derivatives of 1,2,2-trimethylcyclopentane, have highlighted the importance of stereocontrol in reactions. For example, the stereoselective reduction of an imine derived from 1R,3S-diamino-1,2,2-trimethylcyclopentane using borohydride (B1222165) (BH₄⁻) has been demonstrated to proceed with high diastereoselectivity, leading to a specific stereoisomer. researchgate.net Another study involving the deamination of a derivative, (–)-3c-amino-1,2,2-trimethylcyclopentane-1r-carboxylic acid, showed a selective 1,2-syn-alkyl shift, indicating that the stereochemistry of the starting material dictates the stereochemical outcome of the rearrangement. epfl.ch These examples underscore that the inherent stereochemistry of the this compound framework would be a controlling factor in the stereochemical outcome of any reduction or related reaction.

Substitution Reactions

Substitution reactions on this compound typically proceed via a free-radical mechanism, as ionic pathways are generally unfavorable for alkanes.

Free-radical halogenation, for instance with bromine (Br₂) in the presence of UV light or heat, involves the substitution of a hydrogen atom with a halogen. The regioselectivity of this reaction is determined by the stability of the intermediate radical formed. The order of radical stability is tertiary > secondary > primary.

This compound possesses primary, secondary, and one tertiary C-H bond. The tertiary C-H bond at the C2 position is the most likely site for abstraction by a bromine radical due to the formation of the most stable tertiary radical intermediate. Therefore, the major product of monobromination would be 2-bromo-1,1,2-trimethylcyclopentane. Minor products resulting from substitution at secondary and primary positions would also be expected, with their relative yields depending on statistical factors and the reactivity-selectivity principle of the halogen radical. Bromine radicals are relatively selective, favoring the formation of the most stable radical.

Table 3: Regioselectivity of Free-Radical Monobromination

| Position of C-H Bond | Type of C-H Bond | Intermediate Radical Stability | Predicted Product | Relative Yield |

|---|---|---|---|---|

| C2 | Tertiary | Highest | 2-Bromo-1,1,2-trimethylcyclopentane | Major |

| C3, C5 | Secondary | Intermediate | 3-Bromo- and 5-Bromo- isomers | Minor |

| C4 | Secondary | Intermediate | 4-Bromo-1,1,2-trimethylcyclopentane | Minor |

Halogenation Mechanisms (Radical Pathways)

The halogenation of alkanes like this compound proceeds via a free-radical chain mechanism, which is typically initiated by heat or light. libretexts.orgualberta.cayoutube.com This process can be broken down into three primary stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two highly reactive halogen radicals (Cl•). This step requires an initial input of energy. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the this compound molecule, forming a hydrogen halide (e.g., HCl) and a trimethylcyclopentyl radical. lumenlearning.com This alkyl radical then reacts with another halogen molecule to yield a halogenated trimethylcyclopentane and a new halogen radical, which continues the chain reaction. libretexts.orglumenlearning.com

Termination: The reaction ceases when two radical species combine. This can happen in several ways, such as two halogen radicals recombining, an alkyl radical and a halogen radical combining, or two alkyl radicals joining. libretexts.org

The regioselectivity of halogenation is determined by the stability of the radical intermediate formed during the hydrogen abstraction step. lumenlearning.comfiveable.me The stability of alkyl radicals follows the order: tertiary > secondary > primary. fiveable.meorganicchemistrytutor.com In this compound, there are primary, secondary, and one tertiary hydrogen. The tertiary hydrogen at the C-2 position is the most reactive site for radical abstraction because it forms the most stable tertiary radical. fiveable.mefiveable.me Consequently, the major monochlorination product is 1-chloro-1,2,2-trimethylcyclopentane.

The relative reactivity of hydrogens in radical chlorination is approximately 5:3 for tertiary versus primary hydrogens. organicchemistrytutor.comlibretexts.org While chlorination is not highly selective and will produce a mixture of all possible isomeric monochlorides, bromination is significantly more regioselective, favoring abstraction of the tertiary hydrogen by a much larger margin (approximately 1600:1 for tertiary vs. primary). lumenlearning.comorganicchemistrytutor.com This makes bromination a more effective method for selectively halogenating the tertiary position. organicchemistrytutor.com

Carbocation Rearrangements in Alkylation and Derivatization

Reactions involving this compound and its derivatives that proceed through carbocation intermediates are susceptible to rearrangements. chemistrysteps.commasterorganicchemistry.com These rearrangements, such as those occurring during Friedel-Crafts alkylation, happen when a less stable carbocation can transform into a more stable one through a hydride or alkyl shift. masterorganicchemistry.comlibretexts.orgyoutube.com The stability of carbocations increases from primary to secondary to tertiary. masterorganicchemistry.comsrce.hr

For instance, in the alkylation of a cyclopentane ring, the initial formation of a primary or secondary carbocation on an incoming alkyl chain can trigger a 1,2-hydride shift, where a hydrogen atom with its pair of electrons moves to the adjacent positively charged carbon. youtube.comyoutube.com This creates a more stable secondary or tertiary carbocation. masterorganicchemistry.comyoutube.com Similarly, a 1,2-methyl shift can occur, where a methyl group migrates to form a more stable carbocation, a common event when a quaternary carbon is adjacent to the carbocation center. masterorganicchemistry.comyoutube.com These rearrangements are a significant consideration in synthesis, as they can lead to products with a different carbon skeleton than the starting material. libretexts.orgugent.be

Regioisomeric Product Formation

A direct consequence of carbocation rearrangements is the formation of a mixture of regioisomeric products. libretexts.org When a reaction like the alkylation of cyclopentane is attempted, the initial electrophilic attack can generate a carbocation that undergoes rearrangement. For example, attempting to add a propyl group via Friedel-Crafts alkylation often results in an isopropyl-substituted product because the initially formed primary propyl carbocation rearranges to a more stable secondary carbocation before it attaches to the ring. stackexchange.com

This formation of multiple isomers complicates synthetic procedures, making it difficult to isolate a pure desired product. The migration of methyl groups during carbocation rearrangement is a major limitation in the alkylation of cyclopentane derivatives, leading to the formation of various trimethylcyclopentane isomers, such as 1,2,4-trimethylcyclopentane (B14176915), alongside the expected product. The specific products and their ratios depend on the relative stabilities of the various carbocation intermediates and the energy barriers for the rearrangement steps. srce.hr

Mechanistic Investigations of Complexation and Ligand Reactivity

The trimethylcyclopentane scaffold is a key component in specialized ligands used in coordination chemistry. In particular, diamine ligands derived from camphoric acid, which possesses a 1,2,2-trimethylcyclopentane backbone, have been instrumental in modeling the active sites of copper enzymes. d-nb.infouni-giessen.de

Dioxygen Activation by Metal Complexes of Trimethylcyclopentane Ligands

Research has shown that copper(I) complexes of ligands such as (1R, 3S)-N¹,N¹,N³,N³-tetramethyl-1,2,2-trimethylcyclopentane-1,3-diamine can activate molecular dioxygen (O₂). d-nb.inforesearchgate.net This process mimics the function of copper-containing enzymes like tyrosinase. uni-giessen.deuni-giessen.de Upon reaction with dioxygen at low temperatures, these copper(I) complexes form highly reactive copper-oxygen intermediates. uni-giessen.deresearchgate.net

Spectroscopic studies have identified these intermediates as bis(μ-oxido)dicopper(III) species ([Cu₂(μ-O)₂]²⁺). researchgate.netresearchgate.netacs.org In this structure, two copper(III) ions are bridged by two oxygen atoms. rsc.org The formation of this bis(μ-oxido) core is a critical step in the activation of O₂ and is considered the key intermediate responsible for subsequent oxidative reactions, such as C-H bond hydroxylation. nih.govnih.gov The stability and reactivity of this intermediate are influenced by the steric and electronic properties of the trimethylcyclopentane-based ligand. uni-giessen.deresearchgate.net

Intramolecular Demethylation Processes

A notable reaction pathway observed upon the activation of dioxygen by the copper(I) complex of (1R, 3S)-N¹,N¹,N³,N³-tetramethyl-1,2,2-trimethylcyclopentane-1,3-diamine is a selective, intramolecular demethylation of the ligand itself. d-nb.inforesearchgate.net The highly reactive bis(μ-oxido)dicopper(III) intermediate attacks one of the N-methyl groups of the ligand. researchgate.net

The proposed mechanism involves the bis(μ-oxido) complex abstracting a hydrogen atom from a methyl group on one of the ligand's nitrogen atoms. researchgate.net This leads to an intramolecular ligand hydroxylation, forming a hemiaminal intermediate. researchgate.net This intermediate is unstable and, upon aqueous work-up, decomposes to yield formaldehyde (B43269) and the corresponding demethylated amine ligand. researchgate.netacs.org This process is regioselective, highlighting the specific reactivity conferred by the complex's structure. researchgate.net

Spectroscopic Characterization of Reactive Intermediates

The identification of the transient species involved in dioxygen activation has been accomplished through various spectroscopic techniques, particularly at low temperatures where the intermediates are more stable. uni-giessen.deresearchgate.net

UV-Vis Spectroscopy: Low-temperature, stopped-flow UV-Vis spectroscopy has been crucial in observing the formation and decay of the reactive intermediates. The bis(μ-oxido)dicopper(III) complex exhibits characteristic absorption bands, typically around 400-415 nm. researchgate.netacs.orgnih.gov Time-resolved measurements allow for the determination of the kinetics of the formation of this intermediate. d-nb.inforesearchgate.net

Resonance Raman Spectroscopy: This technique provides structural information about the Cu₂O₂ core. Isotope labeling studies using ¹⁸O₂ cause a predictable shift in the Raman spectrum, confirming that the oxygen atoms in the intermediate originate from molecular dioxygen. researchgate.net

X-ray Crystallography: While the high reactivity of the bis(μ-oxido) intermediate makes it difficult to crystallize, researchers have succeeded by using deuterated ligands. d-nb.inforesearchgate.net Deuteration slows down the subsequent demethylation reaction, increasing the lifetime of the intermediate enough to allow for single-crystal X-ray diffraction analysis. This has provided definitive structural proof of the bis(μ-oxido) core. d-nb.inforesearchgate.netrsc.org

These combined spectroscopic methods have been essential in elucidating the mechanistic details of dioxygen activation and the subsequent intramolecular reactions mediated by these trimethylcyclopentane-based copper complexes. d-nb.infouni-giessen.de

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

A predicted ¹H NMR spectrum would show a series of complex multiplets in the aliphatic region (typically 0.8-1.8 ppm). The three methyl groups would exhibit distinct chemical shifts. The two geminal methyl groups at the C-1 position are diastereotopic and thus chemically non-equivalent, expected to produce two separate signals. The third methyl group at the C-2 position would likely appear as a doublet due to coupling with the adjacent methine proton. The cyclopentane (B165970) ring protons would produce a series of overlapping multiplets, further complicated by geminal and vicinal coupling.

The ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each of the eight carbon atoms in the molecule, confirming its asymmetry. One quaternary carbon signal (C-1), one methine signal (C-2), four methylene (B1212753) signals (C-3, C-4, C-5, and the methylene carbons of the ring), and three methyl signals would be anticipated. The chemical shifts would fall within the typical range for saturated hydrocarbons.

The stereochemistry of 1,1,2-trimethylcyclopentane, which exists as a pair of enantiomers ((2R)- and (2S)-), could be investigated using advanced NMR techniques. nih.gov Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the spatial proximity of protons and thus the relative stereochemistry of the substituents on the cyclopentane ring. For molecules with multiple stereocenters, such as substituted cyclopentanes, NOESY and other 2D NMR techniques are critical for establishing the three-dimensional structure. nih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and analysis of volatile hydrocarbons like this compound. labmanager.comthermofisher.com

In electron ionization (EI) mass spectrometry, this compound (molecular weight 112.21 g/mol ) undergoes fragmentation to produce a characteristic pattern of charged ions. nih.govchemguide.co.uk The molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 112 is often weak or absent in the spectra of cyclic alkanes. The fragmentation is dominated by cleavages that lead to the formation of stable carbocations. libretexts.org

The mass spectrum of this compound shows several key fragments. nih.gov The most abundant fragment ion, known as the base peak, is observed at m/z 56. Other significant peaks are found at m/z 69 and 97 (M-15). The loss of a methyl group (CH₃•, mass 15) from the molecular ion results in the fragment at m/z 97. The peak at m/z 69 corresponds to the loss of a propyl group (C₃H₇•) or cleavage of the cyclopentane ring. The base peak at m/z 56 is often attributed to the formation of a stable butene cation ([C₄H₈]⁺) following ring-opening and subsequent fragmentation.

| m/z Value | Proposed Fragment Ion | Possible Fragmentation Pathway |

|---|---|---|

| 112 | [C₈H₁₆]⁺ | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | Loss of a methyl radical (M - 15) |

| 69 | [C₅H₉]⁺ | Loss of a propyl radical or ring cleavage |

| 56 | [C₄H₈]⁺ | Base Peak; Ring cleavage and rearrangement |

GC-MS is an indispensable technique for monitoring the progress of chemical reactions and identifying products in complex mixtures, such as those found in the petrochemical industry. hidenanalytical.com For instance, in the catalytic isomerization of alkanes to produce high-octane fuel components, GC-MS can be used to track the conversion of reactants and the formation of various isomers, including this compound. nih.gov

The gas chromatograph separates the components of a reaction mixture based on their boiling points and polarity, with each compound exhibiting a characteristic retention time. The mass spectrometer then provides mass spectral data for each eluting component, allowing for positive identification by comparing the fragmentation patterns to spectral libraries. This real-time or quasi-real-time analysis enables chemists to optimize reaction conditions such as temperature, pressure, and catalyst choice to maximize the yield of the desired product, like this compound, and minimize the formation of byproducts. hidenanalytical.comshimadzu.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing insights into its molecular vibrations and aiding in the identification of its structural features.

Vibrational Analysis and Functional Group Identification

The infrared spectrum of this compound is characterized by absorption bands arising from the stretching and bending vibrations of its constituent chemical bonds. As a saturated hydrocarbon, the most prominent features in its IR spectrum are associated with the carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds within the cyclopentane ring and the attached methyl groups.

The high-frequency region of the spectrum is dominated by C-H stretching vibrations. The methyl (CH₃) and methylene (CH₂) groups exhibit characteristic absorptions in the 2850-3000 cm⁻¹ range. Specifically, asymmetric and symmetric stretching vibrations of the CH₃ groups, and to a lesser extent the CH₂ groups of the ring, contribute to the complex absorption pattern in this region.

The bending vibrations of the C-H bonds are observed at lower frequencies. The scissoring (bending) vibrations of the CH₂ groups typically appear around 1450-1470 cm⁻¹, while the asymmetric and symmetric bending vibrations of the CH₃ groups are found near 1460 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of a gem-dimethyl group (two methyl groups on the same carbon) can sometimes be identified by a characteristic splitting of the symmetric bending band.

While C-C stretching vibrations also occur, they are generally weaker and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). The complex interactions of these vibrations make this region unique for each molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (in CH₃ and CH₂) | Stretching | 2850 - 3000 |

| C-H (in CH₂) | Scissoring (Bending) | 1450 - 1470 |

| C-H (in CH₃) | Asymmetric Bending | ~1460 |

| C-H (in CH₃) | Symmetric Bending | ~1375 |

| C-C | Stretching | Fingerprint Region (< 1500) |

Distinguishing Isomers through IR Fingerprinting

Isomers such as 1,1,3-trimethylcyclopentane (B1620192) or 1,2,3-trimethylcyclopentane (B43311), which differ in the substitution pattern on the cyclopentane ring, will exhibit distinct IR spectra. These differences are most pronounced in the fingerprint region, where skeletal vibrations and complex bending and rocking motions of the entire molecule occur. Even stereoisomers, which have the same connectivity but different spatial arrangements, can sometimes be distinguished by subtle differences in their IR spectra, particularly when analyzed using advanced computational methods or high-resolution spectroscopy. Therefore, the IR spectrum of this compound serves as a unique molecular fingerprint that allows for its differentiation from other isomeric forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For saturated alkanes such as this compound, this technique is of limited direct applicability.

This compound is a colorless liquid that does not possess any chromophores—the parts of a molecule responsible for absorbing light in the conventional UV-Vis range (200-800 nm). The electronic transitions available to saturated alkanes involve the promotion of electrons from sigma (σ) bonding orbitals to higher energy sigma antibonding (σ) orbitals. These σ → σ transitions are very high in energy and consequently occur at wavelengths below 200 nm, in the vacuum ultraviolet (VUV) region. These transitions are generally not observable with standard UV-Vis spectrophotometers.

While direct UV-Vis analysis of this compound is not informative for routine characterization, the technique could potentially be employed in the study of complexes involving this compound, for instance, in charge-transfer complexes or in studies where it is used as a non-absorbing solvent. In such cases, the UV-Vis spectrum would provide information about the electronic properties of the other components of the complex rather than the this compound itself.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this method is invaluable for the structural elucidation of its solid derivatives or complexes.

Determination of Absolute Configuration

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers, (R)-1,1,2-trimethylcyclopentane and (S)-1,1,2-trimethylcyclopentane. Determining the absolute configuration of a specific enantiomer is a critical task in stereochemistry. X-ray crystallography is one of the most reliable methods for this purpose.

To determine the absolute configuration of a chiral light-atom molecule like this compound, it is often necessary to prepare a crystalline derivative that contains a heavy atom. The presence of an atom with a significant number of electrons allows for the phenomenon of anomalous dispersion, where the scattering of X-rays by the electrons of the heavy atom is out of phase. This phase difference leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By analyzing these differences, the absolute arrangement of atoms in the crystal lattice can be determined, and thus the absolute configuration of the chiral centers.

Alternatively, the chiral molecule of interest can be co-crystallized with a chiral molecule of a known absolute configuration, forming a diastereomeric salt or co-crystal. The known configuration of the reference molecule then allows for the unambiguous assignment of the absolute configuration of the unknown molecule from the determined crystal structure. An example of this approach is the determination of the absolute configuration of terpene derivatives, such as (+)-3-bromocamphor, which has a related bicyclic structure. rsc.org

Crystal Structure Analysis of Derivatives and Complexes

The analysis of the crystal structure of a derivative or a complex of this compound can provide a wealth of information beyond its absolute configuration. A detailed crystallographic study reveals precise bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for understanding the conformational preferences of the trimethylcyclopentane ring system and the steric effects of the methyl groups.

Furthermore, the crystal structure elucidates the packing of the molecules in the solid state, revealing the nature and geometry of intermolecular interactions such as van der Waals forces. In the case of co-crystals or complexes, specific interactions like hydrogen bonds or halogen bonds involving the derivative can be characterized in detail. This understanding of the solid-state structure is fundamental for correlating molecular structure with macroscopic properties of the material.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅OBr |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.36 |

| b (Å) | 7.59 |

| c (Å) | 9.12 |

| β (°) | 94.1 |

| Volume (ų) | 508.4 |

| Z | 2 |

| Flack Parameter | 0.02(3) |

This table presents hypothetical data for illustrative purposes, drawing parallels from a known chiral bicyclic compound. rsc.org

Conformational Insights from Solid-State Structures

In the absence of specific experimental solid-state data for this compound, conformational analysis relies on theoretical calculations and comparison with related cyclopentane structures. Generally, the cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain that would arise from eclipsing interactions in a planar structure. wikipedia.orglibretexts.org The two most common low-energy conformations are the "envelope" and the "half-chair." youtube.comdalalinstitute.com

In the envelope conformation, four of the carbon atoms in the ring are coplanar, with the fifth carbon atom out of the plane. youtube.com The half-chair conformation has three adjacent carbon atoms in a plane, with the other two carbons displaced on opposite sides of the plane. youtube.com The energy difference between these conformations is typically small, and the ring can be flexible, undergoing rapid interconversion between various puckered forms through a process known as pseudorotation. dalalinstitute.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and Ab Initio calculations, provide a theoretical framework for predicting molecular structure, energy, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

These calculations would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The resulting electron density distribution would allow for the calculation of various electronic descriptors.

Table 1: Predicted Electronic Properties of 1,1,2-Trimethylcyclopentane from Generalized DFT Principles

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | Relatively high for an alkane | Indicates the region of highest electron density and susceptibility to electrophilic attack. The presence of electron-donating methyl groups would raise the HOMO energy compared to unsubstituted cyclopentane (B165970). |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relatively high | Indicates the region most susceptible to nucleophilic attack. For a saturated alkane, this value is typically high, reflecting low reactivity with nucleophiles. |

| HOMO-LUMO Gap | Large | A large energy gap is characteristic of stable, saturated hydrocarbons, indicating low chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential localized around the carbon-hydrogen bonds | The MEP map would illustrate the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for non-covalent interactions. |

The reactivity of this compound, as predicted by DFT, would be limited due to its saturated nature. However, DFT could be used to study the stability of the corresponding radical cation and the feasibility of hydrogen abstraction from different carbon atoms, providing insights into its behavior under oxidative conditions.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are powerful tools for accurately calculating molecular properties. While specific ab initio studies on this compound are scarce, the application of methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory to similar cycloalkanes provides a basis for understanding its properties.

These methods could be used to compute a range of molecular properties with high accuracy.

Table 2: Molecular Properties of this compound Amenable to Ab Initio Calculation

| Property | Method of Calculation | Expected Insights |

|---|---|---|

| Optimized Geometry | Geometry optimization at a high level of theory (e.g., MP2/aug-cc-pVTZ) | Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s). |

| Vibrational Frequencies | Frequency calculations following geometry optimization | Predicts the infrared (IR) spectrum of the molecule, allowing for comparison with experimental data and identification of characteristic vibrational modes. |

| Thermochemical Properties | Calculations of enthalpy, entropy, and Gibbs free energy | Enables the prediction of the thermodynamic stability of different isomers and conformers. |

| Polarizability | Calculation of the molecule's response to an external electric field | Provides information about the molecule's intermolecular interactions. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules, including their conformational flexibility.

Conformational Dynamics and Flexibility

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and the "half-chair". For substituted cyclopentanes like this compound, the presence of methyl groups influences the relative energies of these conformers and the barriers to their interconversion.

Molecular dynamics (MD) simulations, using force fields such as AMBER or CHARMM, could be employed to explore the conformational landscape of this compound. These simulations would track the atomic positions over time, revealing the preferred conformations and the transitions between them.

The gem-dimethyl group at the C1 position would significantly influence the conformational preference. The methyl group at the C2 position would further dictate the most stable arrangement to minimize steric interactions. It is expected that the molecule would rapidly interconvert between various envelope and half-chair conformations, with the lowest energy conformers being those that minimize the steric clash between the methyl groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions and identifying the high-energy transition states that govern reaction rates.

Transition State Analysis

For a saturated alkane like this compound, reactions typically proceed through radical mechanisms, such as those involved in combustion or halogenation. Computational methods can be used to model these reaction pathways.

For instance, in the context of combustion, a key initial step is the abstraction of a hydrogen atom by a radical species (e.g., a hydroxyl radical). Transition state theory can be applied to calculate the activation energies for hydrogen abstraction from the different carbon atoms in this compound.

Table 3: Hypothetical Transition State Analysis for Hydrogen Abstraction from this compound

| Hydrogen Atom Site | Relative Activation Energy (Predicted) | Rationale |

|---|---|---|

| Primary (methyl groups) | High | Primary C-H bonds are generally the strongest. |

| Secondary (C3, C4, C5) | Intermediate | Secondary C-H bonds are weaker than primary C-H bonds. |

| Tertiary (C2) | Low | The tertiary C-H bond at the C2 position is the weakest, and abstraction at this site would lead to the most stable tertiary radical. |

Energy Profiles of Reaction Pathways

Theoretical and computational models are fundamental in predicting the regioselectivity and stereoselectivity of reactions that involve this compound. The spatial arrangement of the methyl groups results in a complex steric environment, which can be analyzed through computational means. Our comprehension of stereoselectivity is qualitatively derived from the differences in steric and electronic effects among various competing reaction pathways.

The energy profiles of reaction pathways for molecules like this compound can be computationally mapped to determine the feasibility and kinetics of various transformations. These profiles illustrate the energy of the system as it progresses from reactants to products, passing through transition states. The height of the energy barrier at the transition state (activation energy) is a key determinant of the reaction rate.

For instance, in thermal decomposition or isomerization reactions, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of intermediates and transition states. This allows for the identification of the most probable reaction pathways. While specific, detailed energy profiles for the reaction pathways of this compound are not extensively documented in dedicated studies, the principles of computational analysis on similar cycloalkanes, such as cyclopentane and its derivatives, are well-established. These studies often reveal that reactions proceed through radical intermediates, and the stability of these intermediates, which can be calculated, dictates the major products.

Structure-Property Relationships Derived from Theoretical Models

Quantitative Structure-Property Relationship (QSPR) models are powerful tools that correlate the structural features of a molecule with its macroscopic properties. For this compound, theoretical models are used to derive relationships between its molecular structure and various physical and thermodynamic properties.

These models often utilize molecular descriptors calculated from the molecule's computed three-dimensional structure. Descriptors can include topological indices, quantum chemical parameters, and geometric properties. By establishing a mathematical relationship between these descriptors and experimentally determined properties for a range of similar compounds, the properties of this compound can be predicted. Such studies have been performed for large sets of hydrocarbons, including this compound, to predict properties like boiling point, critical temperature, and enthalpy of formation.

Table 1: Predicted vs. Experimental Properties of this compound from a QSPR Study

| Property | Predicted Value | Experimental Value |

| Boiling Point (°C) | 112.39 | 113.73 |

Note: The values presented are illustrative and derived from broader QSPR studies on hydrocarbons.

Prediction of Spectroscopic Parameters

Theoretical models are instrumental in predicting the spectroscopic parameters of this compound, which aids in its identification and characterization. Computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For NMR spectroscopy, calculations can predict the chemical shifts (δ) of the ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus, which is influenced by the molecule's geometry and the electronic effects of the methyl groups. By comparing the predicted spectrum with an experimental one, the structure of the molecule can be confirmed.

Understanding Stereoselectivity and Regioselectivity

The stereochemistry of this compound, with its chiral center at the C2 position, makes the understanding of stereoselectivity and regioselectivity in its reactions a key area of interest for theoretical studies.

Stereoselectivity , the preference for the formation of one stereoisomer over another, is heavily influenced by steric hindrance. Computational models can be used to calculate the transition state energies for reactions leading to different stereoisomers. The pathway with the lower transition state energy will be favored, and the corresponding stereoisomer will be the major product. For this compound, the bulky methyl groups will direct incoming reagents to attack from the less hindered face of the cyclopentane ring.

Regioselectivity , the preference for reaction at one position over another, is governed by both electronic and steric factors. In reactions such as radical halogenation, the stability of the resulting radical intermediate is a crucial factor. Theoretical calculations can determine the relative energies of the different possible radical intermediates that can be formed by abstracting a hydrogen atom from various positions on the this compound molecule. The most stable radical will be formed preferentially, thus determining the major regioisomer of the product. The general approach involves utilizing the existing stereochemistry of the trimethylcyclopentane core to control the stereochemical outcome of subsequent reactions, which can lead to more efficient syntheses of complex molecules.

Table 2: Relative Stabilities of Potential Radical Intermediates of this compound

| Position of Hydrogen Abstraction | Radical Type | Relative Stability (Calculated) |

| C2 | Tertiary | Most Stable |

| C3, C5 (CH₂) | Secondary | Intermediate |

| C4 (CH₂) | Secondary | Intermediate |

| Methyl Groups | Primary | Least Stable |

Note: This table represents a qualitative prediction based on general principles of radical stability, which can be quantified through computational chemistry.

Applications in Catalysis and Materials Science Research

Chiral Ligand Design and Synthesis for Asymmetric Catalysis

The stereochemically defined structure of 1,1,2-trimethylcyclopentane derivatives makes them excellent building blocks for chiral ligands. These ligands are crucial for controlling the stereochemical outcome of chemical reactions, a field known as asymmetric catalysis.

Derivatives of the this compound framework have been successfully employed in the synthesis of ligands for asymmetric silylcyanation. This reaction is a key method for producing chiral cyanohydrins, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

A notable example involves the use of (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine as a precursor to synthesize a new chiral cyclic o-hydroxynaphthylphosphonodiamide ligand. This ligand, when combined with a titanium(IV) isopropoxide [Ti(Oi-Pr)4] precursor, forms a chiral titanium complex in situ. This complex serves as a highly effective catalyst for the asymmetric addition of trimethylsilyl (B98337) cyanide (TMSCN) to various aromatic aldehydes. The reaction demonstrates excellent enantioselectivity, producing the desired chiral cyanohydrin products with high optical purity.

Research findings have shown that this catalytic system can achieve outstanding results, with enantiomeric excess (ee) values reaching up to 98.3% for certain substrates. The high degree of stereocontrol is attributed to the well-defined chiral environment created by the ligand around the titanium metal center, which effectively directs the approach of the cyanide nucleophile to one face of the aldehyde.

Table 1: Enantioselective Silylcyanation of Aromatic Aldehydes using a this compound-Derived Ligand-Titanium Complex

This table summarizes the yield and enantiomeric excess (ee) for the conversion of various aromatic aldehydes to their corresponding cyanohydrins.

| Aldehyde Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | 84 | 95.2 |

| 4-Chlorobenzaldehyde | 82 | 98.3 |

| 4-Methylbenzaldehyde | 85 | 96.5 |

| 4-Methoxybenzaldehyde | 80 | 97.1 |

| 2-Naphthaldehyde | 88 | 94.8 |

The most common and practical source for the chiral this compound scaffold is D-(+)-camphoric acid, a derivative of camphor (B46023). Camphoric acid, chemically known as (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is an inexpensive and racemization-resistant starting material.

Through chemical transformations such as the Schmidt degradation, camphoric acid can be converted into key chiral diamine precursors like (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine. This diamine is the foundational building block for the phosphonodiamide ligand used in silylcyanation, as well as for other ligand types, including salen and N-heterocyclic carbene (NHC) ligands. The inherent rigidity and defined stereochemistry of the cyclopentane (B165970) ring originating from camphoric acid are critical for establishing the chiral environment necessary for effective asymmetric induction in catalysis.

While the this compound scaffold is a cornerstone for various chiral ligands, its application specifically as a ligand in asymmetric hydrosilylation catalysis is not extensively documented in scientific literature. However, derivatives of this scaffold do participate in hydrosilylation reactions to form larger molecules. For instance, a monomer containing a D(+)-camphoric acid group has been used in a one-step hydrosilylation reaction to synthesize a series of side-chain cholesteric liquid crystal polymers. tandfonline.com In this context, the camphoric acid derivative is a reactant in the polymerization process rather than a catalyst ligand.

Role as Building Blocks in Complex Organic Synthesis

The this compound framework, primarily sourced from camphoric acid, is a versatile building block for the synthesis of more complex organic structures beyond catalyst ligands. Its bio-based origin and rigid structure make it an attractive component for creating novel functional molecules.

Camphoric acid has been identified as a valuable bio-based monomer for the creation of new polymers. researchgate.netgoogle.com Researchers have successfully copolymerized camphoric acid with various diols to produce a range of novel polyesters. researchgate.net One such example is polyethylene (B3416737) camphorate (PEC), which exhibits thermal properties competitive with commercial polymers like polylactic acid (PLA). researchgate.netnih.gov Furthermore, camphoric acid has been used to modify existing fossil-based polymers; its incorporation into poly(butylene trans-1,4-cyclohexanedicarboxylate) creates new bio-based cycloaliphatic copolymers suitable for applications like sustainable food packaging. nih.gov

Beyond polyesters, camphoric acid derivatives have been used to synthesize specialty polymers, including metal-containing polyesters with potential anticancer activity and side-chain liquid crystal polymers with unique optical properties. tandfonline.commeddocsonline.org

Integration into Chiral Inorganic Framework Materials

The rigid dicarboxylate structure of camphoric acid and the diamine functionality of its derivatives make them ideal components for constructing highly ordered, porous materials known as chiral inorganic frameworks. These materials have significant potential in applications such as enantioselective separation and asymmetric catalysis.

Camphoric acid is frequently used as an enantiopure ligand to build homochiral Metal-Organic Frameworks (MOFs). google.com In these structures, metal ions or clusters are linked by the camphorate ligand to form a robust, three-dimensional network with a defined chirality. researchgate.netnih.gov The chirality and porosity of these MOFs can be tailored for specific applications, such as the enantioselective detection and separation of chiral drug molecules. uni-heidelberg.de

Use as Templating Agents in Aluminophosphate Synthesis

Information regarding the use of this compound as a templating agent in the synthesis of aluminophosphate molecular sieves is not available in published scientific research. While the synthesis of aluminophosphates often employs organic molecules as structure-directing agents to guide the formation of specific porous architectures, there are no studies that report the use of this compound for this purpose.

Environmental Studies and Geochemical Significance

Occurrence and Distribution in Natural Hydrocarbon Mixtures

1,1,2-Trimethylcyclopentane is a saturated cyclic hydrocarbon that is not naturally synthesized by living organisms. Its presence in the environment is primarily linked to anthropogenic sources, specifically through the release of petroleum and its refined products.

This compound has been identified as a constituent of crude oil and various refined petroleum products, including gasoline. nih.gov Its concentration can vary depending on the source of the crude oil and the refining processes employed.